N-Chloro-N-(trimethylsilyl)acetamide
Description
N-Chloro-N-(trimethylsilyl)acetamide is a specialized organosilicon compound featuring a chloro-substituted acetamide backbone with a trimethylsilyl (TMS) group attached to the nitrogen atom. Structurally, it combines the electrophilic reactivity of the N-chloro moiety with the steric and electronic effects of the TMS group. This compound is hypothesized to act as a dual-functional reagent, leveraging the TMS group for silylation reactions and the N-Cl bond for chlorination or oxidation processes.
However, the presence of the N-Cl bond introduces unique reactivity, distinguishing it from non-halogenated silylated acetamides.
Properties
CAS No. |
61550-11-6 |
|---|---|
Molecular Formula |
C5H12ClNOSi |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
N-chloro-N-trimethylsilylacetamide |
InChI |
InChI=1S/C5H12ClNOSi/c1-5(8)7(6)9(2,3)4/h1-4H3 |
InChI Key |
YOILDMVBDMQKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N([Si](C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(trimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
MeC(O)NH2+SiMe3Cl+Base→MeC(O)N(SiMe3)Cl+BaseHCl
The base used in this reaction is often a tertiary amine such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(trimethylsilyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine can yield an N-substituted acetamide, while reaction with an alcohol can produce an ester.
Scientific Research Applications
N-Chloro-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of functional groups during organic synthesis.
Biology: The compound is used in the derivatization of biological molecules for analysis by gas chromatography-mass spectrometry (GC-MS).
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Chloro-N-(trimethylsilyl)acetamide involves the formation of a reactive intermediate that can undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the intermediate and preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Functional Group and Structural Analysis
A comparison of key structural and functional attributes is provided in Table 1:
Reactivity and Stability
- Electrophilic Reactivity: The N-Cl bond in this compound facilitates electrophilic chlorination, akin to N-chloroacetamides in antimicrobial agents . The TMS group, however, may stabilize the compound against hydrolysis compared to non-silylated analogs .
- Silylation Efficiency : Unlike BSA, which efficiently protects hydroxyl and amine groups in GC applications , the N-Cl substituent in the target compound may reduce its silylation efficacy due to competing electrophilic reactions.
- Thermal Stability : Silylated compounds like BSA exhibit high thermal stability (decomposition >200°C), while N-(3-chlorophenyl)acetamide has a melting point of 349.8 K . The TMS group in the target compound likely lowers its melting point, enhancing volatility for GC use.
Research Findings and Key Observations
Reactivity Trade-offs : The TMS group in this compound enhances volatility but may compete with the N-Cl bond in reactions, limiting its utility in pure silylation or chlorination applications .
Comparative Bioactivity : Unlike 2-chloro-N-aryl acetamides, the TMS group likely diminishes the target compound’s antimicrobial efficacy due to reduced solubility .
Market Potential: BSA dominates the silylation reagent market (projected at millions of USD by 2032) , but the target compound could carve a niche in specialized chlorination-silylation dual processes.
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